molecular formula C11H13BrO2 B14015440 Ethyl 3-bromo-3-phenylpropanoate CAS No. 1884-29-3

Ethyl 3-bromo-3-phenylpropanoate

Cat. No.: B14015440
CAS No.: 1884-29-3
M. Wt: 257.12 g/mol
InChI Key: UJSACSSBHKEXIH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-3-phenylpropanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative, characterized by the presence of a bromine atom and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of photochemical methods has also been explored, leveraging light to drive the bromination reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-bromo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The phenyl group can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromo-3-phenylpropanoate is unique due to the combination of a bromine atom and a phenyl group on the same carbon, enhancing its reactivity and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-bromo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSACSSBHKEXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289601
Record name ethyl 3-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884-29-3
Record name NSC62191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-bromo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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